2-Bromo-N,N-diethyl-4-nitroaniline
Overview
Description
2-Bromo-N,N-diethyl-4-nitroaniline is a chemical compound with the molecular formula C10H13BrN2O2 . It is used as a reagent in the synthesis of novel tetrahydrothienopyridopyrimidine derivatives which exhibit antibacterial and antifungal activity against a variety of microorganisms in vitro .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H13BrN2O2 . The average mass is 273.126 Da and the mono-isotopic mass is 272.016022 Da .Scientific Research Applications
Precursor in Quinoline Derivatives Synthesis 2-Bromo-N,N-diethyl-4-nitroaniline serves as a precursor in the synthesis of various quinoline derivatives. These derivatives have significant biological activities, such as antiviral, immunosuppressive, anticancer, and photoprotector properties. A specific molecule, Diethyl 2-((4-nitroanilino)methylene)malonate, derived from this compound, can be synthesized efficiently at room temperature, offering a potential for industrial-scale production (Valle, H., Mangalaraja, R. V., Rivas, B., Becerra, J., & Naveenraj, S., 2018).
Synthesis of Bromo Phenylenediamine The chemical serves as a starting point for the synthesis of 4 Bromo 1,2 phenylenediamine, which is a crucial intermediate for various chemical reactions and products. Different methods, such as hydrogenation and alkaline hydrolysis, are employed in its synthesis (Xue, S., 1999).
Study in Organic Monotectic Systems The phase diagram of urea–4-bromo-2-nitroaniline systems has been extensively studied, showing significant miscibility gaps and the formation of eutectic and monotectic compositions. This research aids in understanding the thermodynamics and crystallization behaviors in such systems (Reddi, R., Ganesamoorthy, S., Gupta, P., & Rai, R., 2012).
Use in Dye Synthesis this compound plays a role in the synthesis of various dyes. It is used in creating disperse dyes with specific color properties, influenced by electronic and steric effects in the acylamino substituents (Peters, A. T., & Chisowa, E., 1993).
Green Synthesis Applications The compound is involved in green synthesis methods, demonstrating its utility in environmentally friendly chemical processes. For instance, it has been used in the synthesis of Schiff base compounds exhibiting urease inhibitory activity and antioxidant potential, highlighting its application in medicinal and agricultural fields (Zulfiqar, Abida, Ahmed, D., Fatima, Rabia, & Yousuf, S., 2020).
Safety and Hazards
Safety data sheets suggest that dust formation should be avoided and that one should avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .
Mechanism of Action
- The primary target of 2-Bromo-N,N-diethyl-4-nitroaniline is not explicitly documented. However, we can infer that it participates in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other functional groups to create new compounds .
Target of Action
Pharmacokinetics (ADME Properties)
- The compound’s absorption depends on its lipophilicity and solubility. It may be absorbed through the gastrointestinal tract or skin. Once absorbed, it likely distributes throughout the body, including tissues and organs. Metabolic enzymes may modify the compound, leading to metabolites. Elimination occurs primarily via urine or feces. Factors affecting bioavailability include solubility, stability, and metabolism .
Properties
IUPAC Name |
2-bromo-N,N-diethyl-4-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-3-12(4-2)10-6-5-8(13(14)15)7-9(10)11/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXIHLGUPLRWQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675035 | |
Record name | 2-Bromo-N,N-diethyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-18-3 | |
Record name | Benzenamine, 2-bromo-N,N-diethyl-4-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-N,N-diethyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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